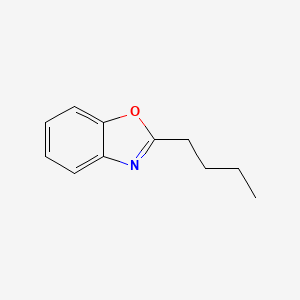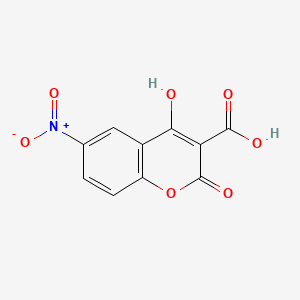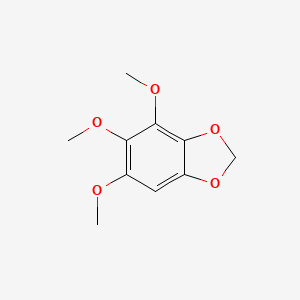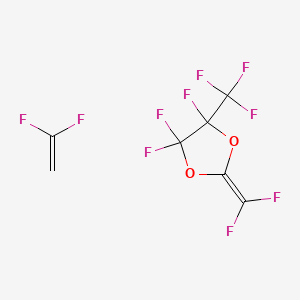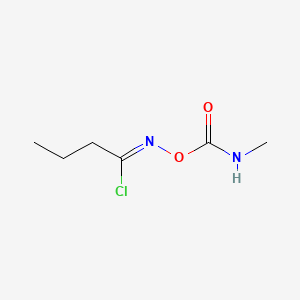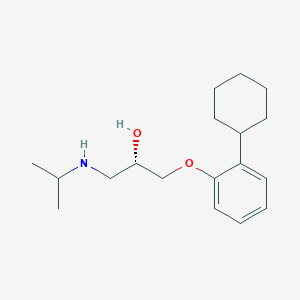
Exaprolol, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Exaprolol, (S)-, involves the reaction of 2-cyclohexylphenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with isopropylamine to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of Exaprolol, (S)-, follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Exaprolol, (S)-, undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Exaprolol, (S)-, each with potentially different pharmacological properties .
Scientific Research Applications
Exaprolol, (S)-, has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of beta-adrenoceptor antagonists and their chemical properties.
Biology: Employed in research on cellular signaling pathways involving beta-adrenoceptors.
Medicine: Investigated for its therapeutic potential in treating cardiovascular diseases, particularly in managing arrhythmias and hypertension.
Industry: Utilized in the development of new beta-blocker drugs and in the study of drug-receptor interactions
Mechanism of Action
Exaprolol, (S)-, exerts its effects by blocking beta-adrenoceptors, which are G protein-coupled receptors involved in the regulation of heart rate and myocardial contractility. By inhibiting these receptors, Exaprolol, (S)-, reduces the effects of catecholamines like adrenaline and noradrenaline, leading to decreased heart rate and myocardial oxygen demand. This mechanism is particularly beneficial in managing conditions such as ischemic heart disease and arrhythmias .
Comparison with Similar Compounds
Similar Compounds
Atenolol: Another beta-adrenoceptor antagonist, but with different pharmacokinetic properties.
Metoprolol: Similar in function but differs in its selectivity for beta-1 receptors.
Propranolol: A non-selective beta-blocker with additional membrane-stabilizing effects
Uniqueness of Exaprolol, (S)-
Exaprolol, (S)-, is unique due to its specific chemical structure, which provides a balance between lipophilicity and hydrophilicity, allowing it to effectively interact with beta-adrenoceptors while minimizing side effects. Its non-selective nature also makes it versatile in treating various cardiovascular conditions .
Properties
CAS No. |
101312-74-7 |
|---|---|
Molecular Formula |
C18H29NO2 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
(2S)-1-(2-cyclohexylphenoxy)-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C18H29NO2/c1-14(2)19-12-16(20)13-21-18-11-7-6-10-17(18)15-8-4-3-5-9-15/h6-7,10-11,14-16,19-20H,3-5,8-9,12-13H2,1-2H3/t16-/m0/s1 |
InChI Key |
ABXHHEZNIJUQFM-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)NC[C@@H](COC1=CC=CC=C1C2CCCCC2)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1C2CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


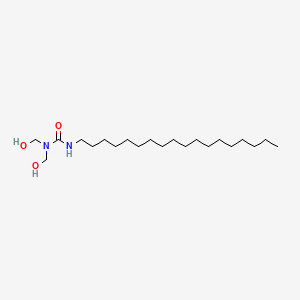
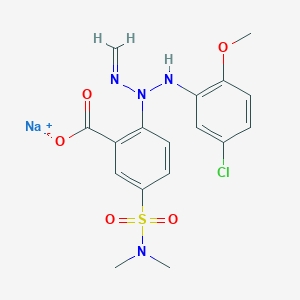
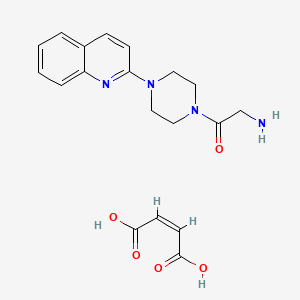
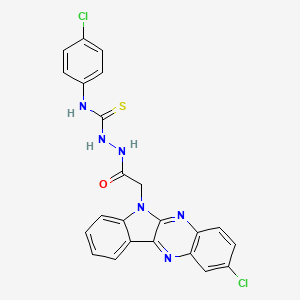
![2-[4-(3-iodo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid;hydrate](/img/structure/B12715246.png)
![(Z)-but-2-enedioic acid;4-methyl-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B12715248.png)
